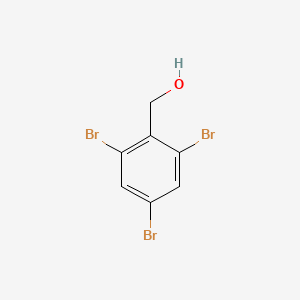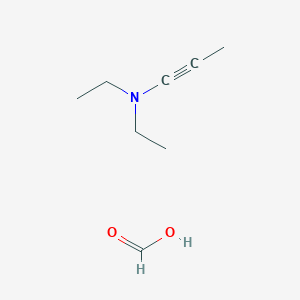
N,N-diethyl-1-propyn-1-amine; formic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a tertiary amine, characterized by the presence of a propynyl group attached to the nitrogen atom. Formic acid, on the other hand, is the simplest carboxylic acid with the formula HCOOH. When combined, these compounds form a complex that has various applications in organic synthesis and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-1-propyn-1-amine typically involves the alkylation of propargylamine with diethylamine. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction can be represented as follows:
HC≡C-CH2NH2+(C2H5)2NH→HC≡C-CH2N(C2H5)2+NH3
Industrial Production Methods
In industrial settings, the production of N,N-diethyl-1-propyn-1-amine involves the use of continuous flow reactors to ensure high yield and purity. The reaction is typically catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is then subjected to distillation to separate the desired product from any impurities .
Análisis De Reacciones Químicas
Types of Reactions
N,N-diethyl-1-propyn-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-diethyl-1-propyn-1-imine.
Reduction: Reduction of the compound can yield N,N-diethyl-1-propylamine.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-, I-) and alkoxides (RO-) are used in substitution reactions.
Major Products Formed
Oxidation: N,N-diethyl-1-propyn-1-imine
Reduction: N,N-diethyl-1-propylamine
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
N,N-diethyl-1-propyn-1-amine and its formic acid complex have several applications in scientific research:
Chemistry: Used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: Studied for their potential biological activity and interactions with enzymes.
Medicine: Investigated for their potential use in drug development and as therapeutic agents.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N,N-diethyl-1-propyn-1-amine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form complexes with metal ions, which can catalyze various chemical reactions. The formic acid complex of the compound can undergo N-formylation reactions, where the formyl group is transferred to an amine, forming formamides .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-diethyl-2-propynylamine
- N,N-dimethyl-2-propynylamine
- N,N-diethyl-1-propylamine
Uniqueness
N,N-diethyl-1-propyn-1-amine is unique due to its propynyl group, which imparts distinct chemical properties compared to other similar compounds. The presence of the triple bond in the propynyl group allows for unique reactivity, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
N,N-diethylprop-1-yn-1-amine;formic acid |
InChI |
InChI=1S/C7H13N.CH2O2/c1-4-7-8(5-2)6-3;2-1-3/h5-6H2,1-3H3;1H,(H,2,3) |
Clave InChI |
AMWHMNSEYSRMNK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C#CC.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


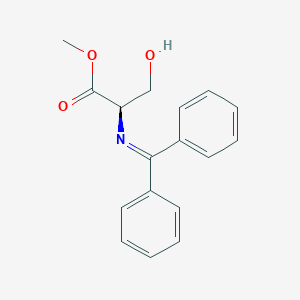

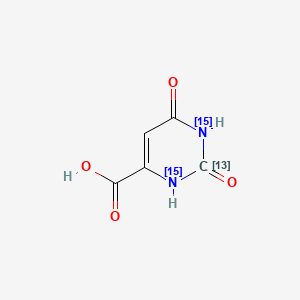
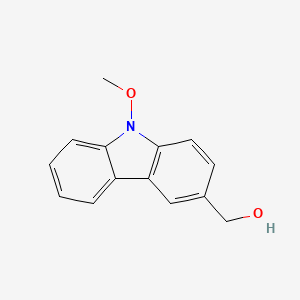
![N-[2-Amino-5-(diethylamino)phenyl]acetamide](/img/structure/B14754898.png)
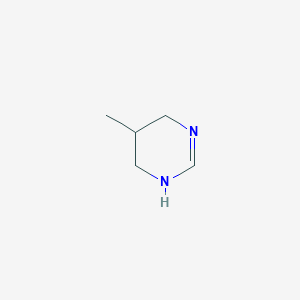
![10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14754904.png)
![6-Chloro-5-methoxybenzo[d]isoxazole](/img/structure/B14754906.png)
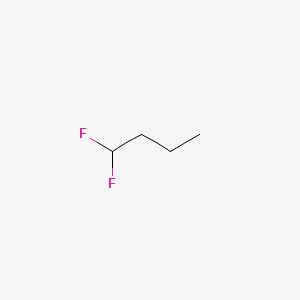
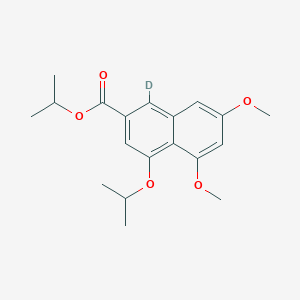
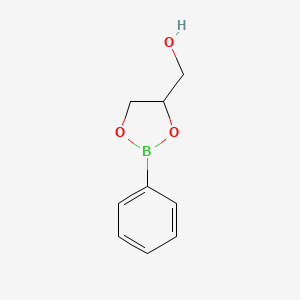
![(2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl)cyclohexyl]amino]thioxomethyl]amino]butanamide](/img/structure/B14754930.png)
![2-Ethoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14754932.png)
